molecular formula C20H21N3 B1665152 Aptiganel CAS No. 137159-92-3

Aptiganel

Numéro de catalogue: B1665152
Numéro CAS: 137159-92-3
Poids moléculaire: 303.4 g/mol
Clé InChI: BFNCJMURTMZBTE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aptiganel, également connu sous le nom de Cerestat ou CNS-1102, est un composé qui a été développé en tant qu'antagoniste non compétitif du récepteur N-méthyl-D-aspartate (NMDA). Il a été initialement étudié pour ses effets neuroprotecteurs potentiels dans le traitement de l'accident vasculaire cérébral. Malgré des résultats prometteurs dans des études animales, les essais cliniques chez l'homme ont montré une efficacité limitée et des effets secondaires indésirables, ce qui a conduit à l'arrêt de son développement .

Analyse Des Réactions Chimiques

Types de réactions : L'Aptiganel subit principalement des réactions de substitution en raison de la présence de son groupe guanidine. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant l'this compound comprennent le bromure de cyanogène et la 3-éthyl-N-méthylaniline. Les réactions se produisent généralement dans des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité .

Principaux produits formés : Le principal produit formé à partir de la synthèse de l'this compound est le composé diarylguanidine lui-même. D'autres sous-produits peuvent inclure des matières premières non réagies et des sous-produits secondaires mineurs en fonction des conditions réactionnelles .

Applications de la recherche scientifique

L'this compound a été largement étudié pour ses effets neuroprotecteurs potentiels. Il a été initialement développé comme traitement de l'AVC en raison de sa capacité à bloquer les récepteurs NMDA, qui sont impliqués dans l'excitotoxicité et les dommages neuronaux lors d'événements ischémiques. Malgré son échec lors des essais cliniques, l'this compound a contribué à la compréhension des antagonistes des récepteurs NMDA et de leurs applications thérapeutiques potentielles .

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un antagoniste non compétitif du récepteur NMDA. Il se lie au canal ionique associé au récepteur, empêchant l'afflux d'ions calcium et l'excitotoxicité subséquente. Ce mécanisme est censé fournir une neuroprotection pendant les événements ischémiques en réduisant les dommages neuronaux .

Applications De Recherche Scientifique

Acute Ischemic Stroke Treatment

Aptiganel has been extensively studied for its potential use in treating acute ischemic stroke. In a nested phase 2/phase 3 randomized controlled trial involving 628 patients, the drug was administered within six hours of stroke onset. The trial compared high-dose and low-dose this compound with a placebo group.

Key Findings:

  • Efficacy: The trial was halted due to a lack of efficacy; patients receiving this compound did not show significant improvement in outcomes compared to placebo, as measured by the Modified Rankin Scale (MRS) at 90 days post-stroke .
  • Mortality Rates: There was a statistically significant increase in mortality rates among patients treated with this compound compared to those receiving placebo (26.3% vs. 19.2%) .
  • Safety Concerns: Adverse effects included increased heart rate and blood pressure, along with neurological disturbances such as blurred vision .

Neuroprotection in Animal Models

In preclinical studies, this compound demonstrated neuroprotective effects in various animal models of focal brain ischemia:

  • Reduction in Brain Damage: In rat models, administration of this compound reduced brain damage by 40% to 70% when given shortly after induced ischemia .
  • Mechanism of Action: this compound acts by blocking glutamate receptors, which are implicated in excitotoxicity during ischemic events .

Traumatic Brain Injury (TBI)

This compound has also been evaluated for its effects on traumatic brain injury:

  • Animal Studies: In models of TBI, it showed promise by decreasing contusion volume and hemispheric swelling .
  • Clinical Implications: However, similar to stroke studies, clinical applications remain limited due to insufficient evidence from human trials.

Safety and Tolerability Studies

Several studies have assessed the safety profile of this compound:

  • Dose-Limiting Effects: In human trials, dose-limiting effects included CNS excitation or depression and significant increases in blood pressure .
  • Tolerability: Overall, this compound was found to be relatively well tolerated among volunteers and stroke patients; however, the adverse effects raised concerns about its clinical use .

Data Summary

Application AreaKey Findings
Acute Ischemic StrokeNo significant efficacy; higher mortality rates compared to placebo .
Neuroprotection in AnimalsReduced brain damage by up to 70% in animal models .
Traumatic Brain InjuryDecreased contusion volume; limited human evidence .
Safety ProfileDose-limiting CNS effects; generally well tolerated but with notable adverse reactions .

Mécanisme D'action

Aptiganel exerts its effects by acting as a noncompetitive antagonist of the NMDA receptor. It binds to the ion channel associated with the receptor, preventing the influx of calcium ions and subsequent excitotoxicity. This mechanism is believed to provide neuroprotection during ischemic events by reducing neuronal damage .

Comparaison Avec Des Composés Similaires

L'Aptiganel est similaire à d'autres antagonistes des récepteurs NMDA tels que la Dizocilpine (MK-801) et la Gavestinel. L'this compound est unique par son affinité de liaison spécifique et les caractéristiques structurelles de son groupe guanidine. D'autres composés similaires comprennent le CNS-1145 et le CNS-1237, qui partagent des similitudes structurelles avec l'this compound .

Activité Biologique

Aptiganel hydrochloride, also known as Cerestat, is a selective non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was developed primarily for its neuroprotective properties in conditions such as acute ischemic stroke. The compound aims to mitigate the excitotoxic effects of glutamate, which can exacerbate neuronal damage during ischemic events.

This compound operates by blocking the NMDA receptor, which is crucial in mediating excitatory neurotransmission in the central nervous system (CNS). During ischemic conditions, excessive glutamate release leads to increased intracellular calcium and sodium levels, resulting in neuronal injury and death. By inhibiting this receptor, this compound is intended to reduce neuronal damage and improve clinical outcomes following strokes.

Phase 2/Phase 3 Trial

A significant clinical trial involving 628 patients across 156 medical centers evaluated the efficacy of this compound in acute ischemic stroke. Patients were randomized to receive either high-dose (5 mg bolus followed by 0.75 mg/h for 12 hours), low-dose (3 mg bolus followed by 0.5 mg/h for 12 hours) this compound, or a placebo.

Key Results:

  • Primary Outcome: No significant improvement was observed in the Modified Rankin Scale scores at 90 days post-stroke among both this compound groups compared to placebo (P = .31).
  • Secondary Outcome: At day 7, placebo-treated patients showed greater neurological improvement than those receiving high-dose this compound (mean improvement: placebo -0.8 vs. high-dose +0.9; P = .04).
  • Mortality Rates: The mortality rate at 120 days was higher in the high-dose group (26.3%) compared to placebo (19.2%; P = .06), suggesting potential harm from treatment with this compound .

Safety and Tolerability Studies

In safety studies, this compound was generally well tolerated among healthy volunteers and acute stroke patients; however, dose-limiting side effects included increased blood pressure and central nervous system disturbances such as blurred vision and confusion. A tolerable regimen identified was a 4.5 mg intravenous bolus followed by a continuous infusion of 0.75 mg/h for 12 hours .

Comparative Efficacy in Animal Models

This compound has shown promise in animal models of focal brain ischemia, where it demonstrated neuroprotective effects at plasma concentrations of approximately 10 ng/mL. These preclinical studies indicated reduced infarct size and improved neurological outcomes; however, these results did not translate effectively into human clinical trials .

Efficacy Table

Treatment GroupMedian Modified Rankin Score (Day 90)NIH Stroke Scale Improvement (Day 7)Mortality Rate (120 Days)
High-dose this compound3+0.926.3%
Low-dose this compound3Not significantly different22.5%
Placebo3-0.819.2%

Q & A

Basic Research Questions

Q. What are the key methodological considerations for evaluating Aptiganel's neuroprotective efficacy in preclinical models of cerebral ischemia?

  • Answer : Preclinical studies should use validated models such as middle cerebral artery occlusion (MCAO) in rodents or cardiopulmonary bypass (CPB) with hypothermic circulatory arrest (HCA) in ovine models . Key parameters include:

  • Dose optimization : Animal studies demonstrate efficacy at 30 µg/kg in MCAO models, but clinical trials used higher doses (e.g., 4.5 mg bolus + 0.75 mg/h infusion) due to tolerability constraints .
  • Timing of administration : Efficacy is time-sensitive; in MCAO models, this compound reduced infarct volume when administered within 15 minutes post-occlusion .
  • Outcome measures : Use MRI for infarct volume quantification and immunohistochemistry for neuronal necrosis markers (e.g., c-Jun expression) .

Q. How do researchers justify the selection of specific animal models for studying this compound's mechanism of action?

  • Answer : Model selection depends on the research objective:

  • Mechanistic insights : Ovine CPB/HCA models allow analysis of immediate-early gene expression (e.g., c-Jun and Fos) linked to neuronal survival .
  • Translational relevance : Rodent MCAO models mimic human ischemic stroke and enable MRI-based outcome validation .
  • Species-specific NMDA receptor subtypes : Rodent and ovine NMDA receptors may differ in subunit composition, affecting this compound's binding affinity and efficacy .

Advanced Research Questions

Q. How can contradictory findings between preclinical and clinical trials of this compound be systematically analyzed?

  • Answer : Contradictions arise from:

  • Dose limitations : Clinical doses were subtherapeutic due to side effects (e.g., hypertension), whereas preclinical models used higher, neuroprotective doses .
  • Timing delays : Clinical administration often exceeded the therapeutic window validated in animal studies (>6 hours post-stroke vs. 15 minutes in MCAO models) .
  • Model fidelity : Ovine CPB/HCA models focus on global ischemia, which may not replicate focal ischemia in human stroke .
    • Methodological resolution : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to align interspecies dosing and timing, and incorporate biomarkers (e.g., c-Jun suppression) as surrogate endpoints .

Q. What experimental design modifications could improve the predictive validity of this compound's neuroprotection in translational research?

  • Answer :

  • Co-administration with adjuvants : Combine this compound with antihypertensives to mitigate dose-limiting side effects, enabling higher therapeutic doses .
  • Advanced outcome metrics : Integrate functional recovery assessments (e.g., neurological scores) with molecular markers (e.g., Fos expression for survival pathways) .
  • Multi-species validation : Test efficacy in non-human primates to address receptor subtype differences and improve clinical extrapolation .

Q. How do researchers reconcile this compound's suppression of c-Jun expression with its lack of Fos modulation in ovine models?

  • Answer : c-Jun is associated with pro-apoptotic pathways, while Fos correlates with neuronal survival. This compound’s selective inhibition of c-Jun (but not Fos) suggests it targets stress-activated pathways without disrupting survival signals . Methodologically, dual-label immunohistochemistry and RNA sequencing can clarify pathway-specific effects .

Q. What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous experimental data?

  • Answer :

  • ANOVA with post-hoc tests : Used in ovine studies to compare neuronal necrosis across HCA durations and treatment groups .
  • Meta-regression : Pool data from multiple preclinical studies to identify dose thresholds for neuroprotection vs. toxicity .
  • Bayesian modeling : Incorporate prior clinical trial data to refine dose predictions for future studies .

Q. Data Presentation and Reporting Guidelines

Q. What are the best practices for reporting this compound's solubility and stability in experimental protocols?

  • Answer :

  • Solubility : Specify solvent (e.g., DMSO at 294.24 mM), sonication requirements, and working solution stability (e.g., 1 month at -20°C) .
  • Stability data : Include storage conditions (e.g., powder at -20°C for 3 years) and degradation thresholds validated via HPLC .

Q. How should conflicting neuroprotection outcomes (e.g., infarct volume vs. functional recovery) be addressed in manuscripts?

  • Answer : Use the STROBE or ARRIVE guidelines to ensure transparency:

  • Dual-axis figures : Plot infarct volume (MRI) alongside functional scores (e.g., modified Rankin Scale) .
  • Discussion of limitations : Acknowledge discrepancies and propose mechanistic hypotheses (e.g., regional vs. global neuroprotection) .

Q. Ethical and Methodological Challenges

Q. What ethical considerations arise when extrapolating this compound's animal data to human trials?

  • Answer :

  • Dose justification : Preclinical doses must be scaled using allometric principles, not direct mg/kg conversions, to avoid toxicity .
  • Informed consent in trials : Disclose risks of CNS side effects (e.g., psychosis) observed in phase I studies .

Q. How can researchers optimize this compound's therapeutic window in future clinical trials?

  • Answer :
  • Biomarker-guided enrollment : Select patients with elevated c-Jun levels or imaging-confirmed penumbral tissue .
  • Adaptive trial designs : Adjust dosing based on real-time PK/PD monitoring .

Propriétés

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNCJMURTMZBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048432
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137159-92-3
Record name Aptiganel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137159-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptiganel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aptiganel
Reactant of Route 2
Reactant of Route 2
Aptiganel
Reactant of Route 3
Aptiganel
Reactant of Route 4
Reactant of Route 4
Aptiganel
Reactant of Route 5
Aptiganel
Reactant of Route 6
Reactant of Route 6
Aptiganel

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.